

# What is the chemical structure of NecroX-5?

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## Compound of Interest

Compound Name: NecroX-5

Cat. No.: B593293

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An In-Depth Technical Guide to **NecroX-5**: Chemical Structure, Mechanism of Action, and Experimental Data

## Introduction

**NecroX-5** is a derivative of the NecroX series of compounds, recognized for its cytoprotective properties. It is a cell-permeable molecule that has demonstrated significant anti-inflammatory, anti-fibrotic, and anti-cancer activities in a variety of preclinical models.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental findings related to **NecroX-5**, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**NecroX-5** is identified by its chemical and structural properties, which are fundamental to its biological activity.

Property	Value
IUPAC Name	5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid
Molecular Formula	C <sub>27</sub> H <sub>39</sub> N <sub>3</sub> O <sub>9</sub> S <sub>3</sub>
Molecular Weight	645.8 g/mol
CAS Number	1383718-29-3
SMILES	<chem>CS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5</chem>
Appearance	Crystalline solid
Synonyms	Necrosis Inhibitor 5, NecroX-5 mesylate

## Mechanism of Action

**NecroX-5** exerts its biological effects through multiple mechanisms, primarily centered on mitochondrial protection and modulation of inflammatory signaling pathways.

## Mitochondrial Protection

A primary mechanism of **NecroX-5** is the preservation of mitochondrial function. It has been shown to inhibit the mitochondrial calcium uniporter (MCU), thereby preventing mitochondrial Ca<sup>2+</sup> overload, a key event in cellular injury, particularly during hypoxia/reoxygenation.[3] By mitigating mitochondrial calcium overload, **NecroX-5** reduces oxidative stress, preserves the mitochondrial membrane potential, and improves mitochondrial oxygen consumption.[3] Furthermore, it has been observed to protect the mitochondrial oxidative phosphorylation capacity and maintain the expression of PGC1α, a key regulator of mitochondrial biogenesis, during cellular stress.[4]

## Modulation of Inflammatory and Fibrotic Pathways

**NecroX-5** demonstrates significant anti-inflammatory and anti-fibrotic effects by modulating the TNFα/Dcn/TGFβ1/Smad2 signaling pathway. In models of cardiac injury, **NecroX-5** treatment

led to an increase in the expression of Decorin (Dcn), which in turn downregulates the pro-fibrotic transforming growth factor-beta 1 (TGFβ1) and subsequent phosphorylation of Smad2. [1][5][6] This action helps to attenuate inflammatory and fibrotic responses.

## Influence on Macrophage Polarization

**NecroX-5** can modulate the immune response by influencing macrophage polarization. Studies have shown that it promotes the switch of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[7] This is characterized by the upregulation of M2 markers like CD206 and Arginase-1, and a decrease in the M1 marker iNOS.[7] This shift is associated with an altered cytokine secretion profile, favoring anti-inflammatory cytokines such as IL-4 and IL-13.[7]

## Anti-Cancer Metastasis Activity

In the context of cancer, **NecroX-5** has been shown to suppress the metastasis of melanoma and breast cancer cells.[2][8] This effect is mediated by reducing the expression of Rho-family GTPases, which are critical for cell migration.[8] The anti-metastatic activity is also linked to the inhibition of AKT signaling, which is downstream of reduced intracellular calcium levels.[2]

## Quantitative Data Summary

The following tables summarize quantitative data from key experiments investigating the effects of **NecroX-5**.

### Table 1: Effects of NecroX-5 on Protein Expression and Signaling in Hypoxia/Reoxygenation (HR)-Treated Rat Hearts

Parameter	Condition	Control	HR	NecroX-5 (10 $\mu$ M) + HR	Reference
Dcn Protein Level (%)	Heart	110.1 $\pm$ 14.2	68.8 $\pm$ 6.3	106.0 $\pm$ 4.5	[5]
pSmad2/Smad2 Ratio	Heart	1.10 $\pm$ 0.1	1.38 $\pm$ 0.01	1.15 $\pm$ 0.01	[5]
Dcn mRNA Level (%)	Heart	100	45.91 $\pm$ 10.05	77.05 $\pm$ 0.72	[5]

**Table 2: Effects of NecroX-5 on Cytokine Production in LPS-Stimulated H9C2 Cells**

Parameter	Control	LPS (10 ng/mL)	NecroX-5 (10 $\mu$ M) + LPS	Reference
TNF $\alpha$ (ng/ml)	2.13 $\pm$ 0.03	3.02 $\pm$ 0.06	1.95 $\pm$ 0.05	[1][5]
TGF $\beta$ 1 (ng/ml)	0.073 $\pm$ 0.007	0.112 $\pm$ 0.023	0.068 $\pm$ 0.009	[5]
TGF $\beta$ 1 mRNA (ratio to $\alpha$ - tubulin)	-	15.76 $\pm$ 4.6	8.81 $\pm$ 0.27	[1][5]

**Table 3: Effects of NecroX-5 on Melanoma Cell Viability**

Cell Line	NecroX-5 Concentration	% Cell Viability Decrease	Reference
A375P	50 $\mu$ M	35.7% (p < 0.001)	[8]
A375SM	50 $\mu$ M	37.4% (p < 0.001)	[8]

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

## Hypoxia/Reoxygenation (HR) in Isolated Rat Hearts

- Animal Model: Eight-week-old male Sprague-Dawley rats (200-250 g) were used.[5]
- Heart Perfusion: Hearts were isolated and perfused with Normal Tyrode's (NT) solution for 30 minutes, followed by an ischemic solution for 30 minutes. Reperfusion was then carried out with NT solution for 60 minutes.
- **NecroX-5** Treatment: For the treatment group, **NecroX-5** (10  $\mu$ mol/L) was administered in the NT solution during the 60-minute reperfusion period.[5]
- Analysis: Protein and mRNA expression levels were determined by immunoblotting and real-time PCR, respectively.[5]

## Cell Culture and LPS Stimulation of H9C2 Cardiomyoblasts

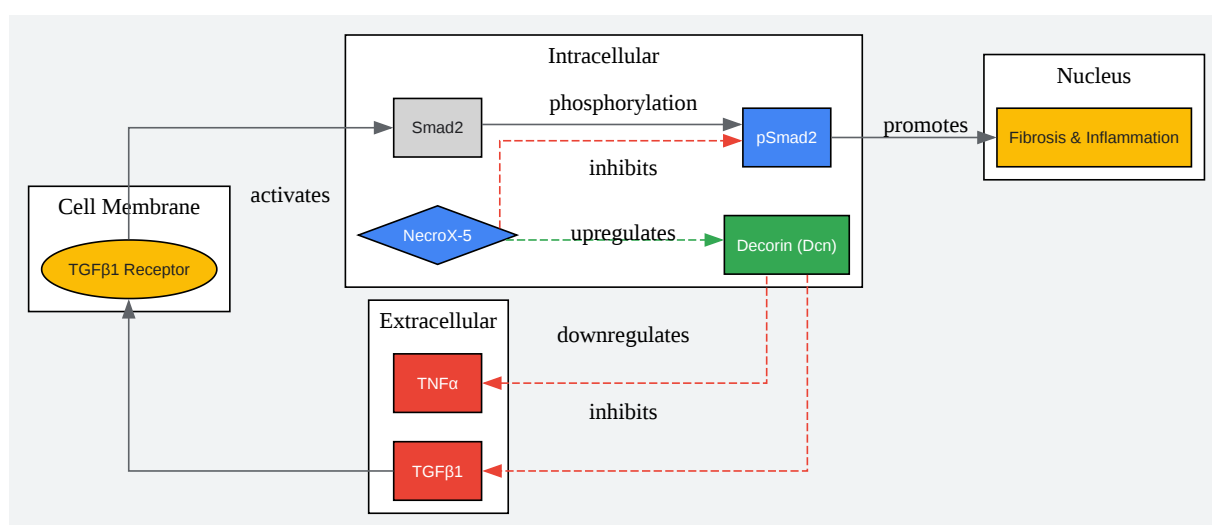
- Cell Line: H9C2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[1]
- Treatment: Cells were pre-treated with **NecroX-5** (10  $\mu$ mol/L) for 24 hours before stimulation with lipopolysaccharide (LPS) at a concentration of 10 ng/mL for another 24 hours.[1]
- Analysis: TNF $\alpha$  protein levels in the cell culture supernatant were measured by ELISA. mRNA levels of target genes were quantified using real-time PCR.[1]

## Melanoma Cell Viability Assay

- Cell Lines: A375P and A375SM human melanoma cells were used.
- Treatment: Cells were treated with various concentrations of **NecroX-5** for 24 hours.[8]
- Assay: Cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] The results were expressed as the mean  $\pm$  SEM from three independent experiments.[8]

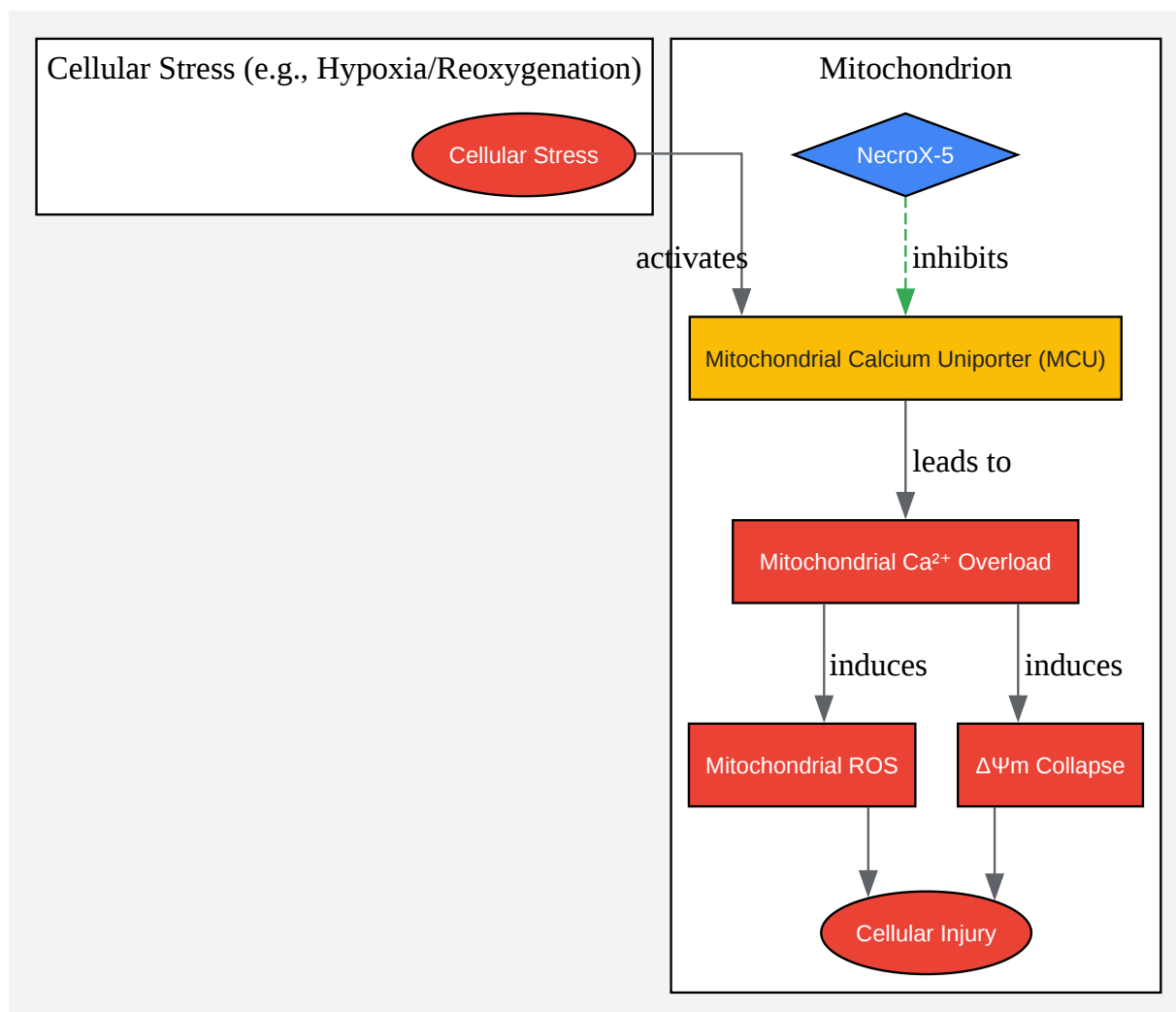
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the DOT language to visualize key pathways and workflows.



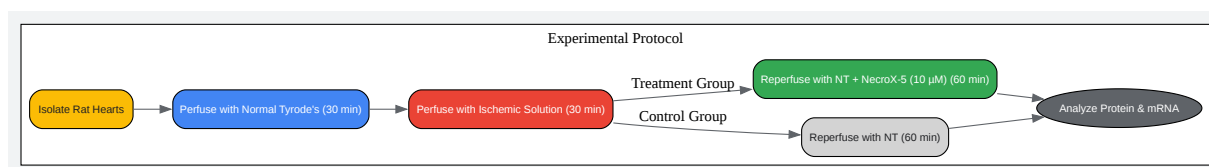
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Caption: TNFα/Dcn/TGFβ1/Smad2 pathway modulation by **NecroX-5**.



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Caption: Mitochondrial protective mechanism of **NecroX-5**.



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Caption: Workflow for Hypoxia/Reoxygenation studies.

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